Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the piperidine nitrogen, followed by the introduction of the vinyl group through a suitable vinylation reaction. The hydroxyl group can be introduced via selective oxidation of a precursor alcohol. Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its piperidine ring is a common motif in many bioactive molecules, and the presence of the hydroxyl and vinyl groups allows for further derivatization to enhance biological activity .
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the vinyl group can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2R,3S)-3-hydroxy-2-ethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this reactive site .
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-ethenyl-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPYZOAAGWNJKU-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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